Methyl-5-norbornene-2,3-dicarboxylic acid
Overview
Description
Methyl-5-norbornene-2,3-dicarboxylic acid is an organic compound derived from norbornene. It is known for its unique structure, which includes a bicyclic ring system. This compound is often used in various industrial and scientific applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl-5-norbornene-2,3-dicarboxylic acid can be synthesized through a Diels-Alder reaction involving maleic anhydride and cyclopentadiene. The reaction typically occurs at elevated temperatures to facilitate the formation of the bicyclic structure .
Industrial Production Methods: In industrial settings, the compound is produced by adding maleic anhydride and methylcyclopentadiene to a stirred reaction vessel. The mixture is heated to around 50°C to promote the Diels-Alder reaction, resulting in the formation of this compound .
Chemical Reactions Analysis
Types of Reactions: Methyl-5-norbornene-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding anhydrides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anhydrides, while reduction can produce alcohols or other reduced forms .
Scientific Research Applications
Methyl-5-norbornene-2,3-dicarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Methyl-5-norbornene-2,3-dicarboxylic acid exerts its effects involves its reactivity with various functional groups. The compound’s bicyclic structure allows it to participate in a range of chemical reactions, making it a versatile intermediate in synthetic chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Nadic anhydride:
Methyl nadic anhydride: This is a methylated derivative of nadic anhydride and is used as a curing agent in epoxy resins.
Uniqueness: Methyl-5-norbornene-2,3-dicarboxylic acid is unique due to its specific methylation, which can influence its reactivity and the types of products formed in chemical reactions. This methylation can also affect its physical properties, such as solubility and melting point, making it distinct from other similar compounds .
Properties
IUPAC Name |
1-methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-10-3-2-5(4-10)6(8(11)12)7(10)9(13)14/h2-3,5-7H,4H2,1H3,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJGMAIQZRWXSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C=C1)C(C2C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60965085 | |
Record name | 1-Methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60965085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50853-70-8 | |
Record name | Methyl-5-norbornene-2,3-dicarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050853708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60965085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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